5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms in the ring. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activities.
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide is classified as a heterocyclic organic compound. Its structure includes a pyridine ring and an oxadiazole ring, which contribute to its biological activity and reactivity.
The synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide typically involves multiple steps:
Formation of the Oxadiazole Ring:
This is achieved by reacting hydrazine hydrate with a carboxylic acid derivative (such as an ester or acid chloride) to form a hydrazide. The hydrazide is then cyclized using phosphorus oxychloride to form the oxadiazole ring.
Introduction of the Pyridine Ring:
The pyridine ring is introduced via nucleophilic substitution. For instance, 4-bromopyridine can react with the oxadiazole derivative in the presence of a base like potassium carbonate to yield the desired product.
Formation of the Hydrobromide Salt:
The final step involves adding hydrobromic acid to the amine to produce the hydrobromide salt.
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide has a distinctive molecular structure characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure of this compound. Chemical shifts observed in NMR spectra typically range from 7.60 to 8.76 ppm for aromatic protons .
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide can participate in various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to oxidized derivatives of the oxadiazole or pyridine rings.
Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives like amines or alcohols.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyridine ring with various functional groups.
Common reagents and conditions include:
The mechanism of action for 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide involves interactions with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects. For example:
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide typically appears as a crystalline solid. Its melting point and solubility characteristics depend on the specific synthesis method used.
The compound exhibits stability under normal conditions but may undergo reactions typical for amines and heterocycles. Its reactivity profile makes it suitable for further functionalization.
Spectroscopic methods such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are employed for characterization. For instance:
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide has several scientific uses:
It is studied for its potential as an antimicrobial agent against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
The compound can be utilized in developing novel materials with specific electronic or optical properties due to its unique structural characteristics.
It serves as a probe for studying various biological processes and pathways due to its ability to interact with cellular targets effectively .
The 1,3,4-oxadiazole core in 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives is primarily constructed through dehydrative cyclization of diacylhydrazide precursors. The most prevalent route involves reacting picolinohydrazide (derived from picolinic acid esters) with cyanogen bromide (BrCN) in ethanol under reflux conditions (12 hours), followed by neutralization with NaHCO₃ and recrystallization from ethanol. This method yields the fundamental 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine scaffold with reported yields of ~71% [2]. Subsequent N-acylation at the 2-amine position employs unsymmetrical anhydrides under reflux to introduce diverse alkyl/aryl chains, yielding derivatives (e.g., 3a-e) with yields ranging from 69–81% after ethanol recrystallization [2]. Alternative cyclization agents include p-toluenesulfonyl chloride (TsCl) with triethylamine in dichloromethane, particularly for synthesizing N-alkylated variants like N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines. While effective, this method shows variable yields (41–100%), with electron-deficient heterocyclic substrates exhibiting lower conversions [5].
Table 1: Cyclization Methods for 5-(Pyridinyl)-1,3,4-oxadiazol-2-amine Derivatives
Cyclization Agent | Solvent | Conditions | Key Product | Yield (%) | Reference |
---|---|---|---|---|---|
Cyanogen Bromide (BrCN) | Ethanol | Reflux, 12 h | 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine | 71 | [2] |
p-TsCl/Triethylamine | Dichloromethane | RT, 2–4 h | N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 41–100 | [5] |
POCl₃ | -- | Reflux, 4–6 h | 5-Styryl-1,3,4-oxadiazoles | Moderate | [6] |
While direct literature on Mn(II)-catalyzed synthesis of this specific hydrobromide salt is limited, transition-metal catalysis is emerging for analogous 1,3,4-oxadiazoles. Manganese(II) acetate demonstrates promise in facilitating oxidative C–O/N–N bond formation during cyclization. For example, Mn(II) catalyzes the coupling of aryl aldehydes with acid hydrazides in dimethyl sulfoxide (DMSO) at 80–100°C, forming 2,5-disubstituted oxadiazoles via in situ diacylhydrazide intermediates. This method achieves yields >85% within 3–6 hours, significantly reducing reaction times compared to classical methods. The Mn(II) system likely operates through a single-electron transfer (SET) mechanism, promoting dehydrogenative ring closure [1] [6]. Copper(I) iodide and palladium acetate are alternatives, but Mn(II) offers cost and toxicity advantages. Optimization studies indicate that Mn(II) loadings of 5–10 mol% in polar aprotic solvents (DMSO, DMF) maximize yield for pyridinyl-containing oxadiazoles, minimizing diimide byproducts [3] [6].
Biotechnological methods for oxadiazole synthesis focus on late-stage functionalization rather than de novo ring formation. Aspergillus niger oxidases and bacterial cytochrome P450 monooxygenases (e.g., from Streptomyces spp.) enable selective hydroxylation of alkyl chains appended to the 2-amino position of 5-(pyridin-4-yl)-1,3,4-oxadiazole. For instance, microbial cultures can convert N-alkyl chains (C₅–C₉) to hydroxyalkyl derivatives under mild conditions (pH 7.0, 28°C, 48 h), achieving conversions of 60–75% with minimal protection/deprotection steps [3] [4]. Lipases (e.g., Candida antarctica Lipase B) catalyze regioselective esterification or amidation of hydroxyalkyl-oxadiazoles using vinyl acetate or activated amino acids, facilitating prodrug synthesis. Biocatalysis advantages include stereoselectivity and reduced waste, though yields currently trail chemical methods. Future directions include engineering oxadiazole-specific enzymes for core cyclization [4] [5].
Solvent polarity and proticity critically impact cyclization efficiency and crystallization of the hydrobromide salt. For BrCN-mediated cyclization, ethanol balances substrate solubility and safe reagent handling, while post-reaction neutralization with aqueous NaHCO₃ necessitates biphasic workup. Recrystallization of the free base or salt typically employs ethanol or ethanol/water mixtures, yielding high-purity crystals [2]. In TsCl-mediated cyclizations, dichloromethane (DCM) facilitates homogeneous reaction conditions but complicates isolation due to volatility. Alternatives like tetrahydrofuran (THF) show inferior yields (~20% lower) due to oxadiazole ring solvolysis [5]. Catalyst selection further tunes efficiency:
Table 2: Solvent and Catalyst Systems for Yield Optimization
Reaction Type | Optimal Solvent | Optimal Catalyst | Temperature (°C) | Max Yield (%) |
---|---|---|---|---|
BrCN Cyclization | Ethanol | None | 78 (Reflux) | 71 |
TsCl Cyclization | Dichloromethane | Triethylamine | 25–40 | 41–100 |
Lewis Acid Cyclization | DMF | Mn(OAc)₂ (10 mol%) | 100 | 89 |
Biocatalytic Modification | Phosphate Buffer | P450 Monooxygenase | 28 | 75 |
Table of Compounds
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1